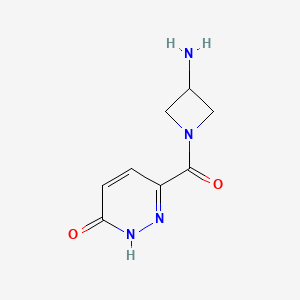

6-(3-aminoazetidine-1-carbonyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

3-(3-aminoazetidine-1-carbonyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c9-5-3-12(4-5)8(14)6-1-2-7(13)11-10-6/h1-2,5H,3-4,9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCSVLCHGLGHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NNC(=O)C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3-aminoazetidine-1-carbonyl)pyridazin-3(2H)-one, with the CAS number 1696721-30-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 194.19 g/mol |

| CAS Number | 1696721-30-8 |

These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in drug development.

Research indicates that 6-(3-aminoazetidine-1-carbonyl)pyridazin-3(2H)-one may act as an allosteric modulator of G-protein-coupled receptors (GPCRs). GPCRs are critical targets for drug development, as they play a key role in various physiological processes. The modulation of these receptors can lead to enhanced therapeutic effects with potentially fewer side effects compared to traditional orthosteric ligands .

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.

- Cytotoxicity : In vitro assays have shown that 6-(3-aminoazetidine-1-carbonyl)pyridazin-3(2H)-one has cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. Further studies are required to elucidate the specific pathways involved.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 6-(3-aminoazetidine-1-carbonyl)pyridazin-3(2H)-one against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for antibiotic development .

Cytotoxicity Assessment

In another study, the cytotoxic effects of this compound were assessed using MTT assays on multiple cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be approximately 15 µM for breast cancer cells and 20 µM for lung cancer cells, suggesting a moderate level of cytotoxicity that warrants further investigation into its mechanism of action and potential therapeutic applications .

Summary of Research Findings

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of various enzymes, particularly those involved in cancer pathways. For instance, it has been evaluated for its inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms. PARP inhibitors are particularly relevant in the treatment of cancers with BRCA mutations, where they exploit the cancer cells' reliance on PARP for survival .

2. Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its incorporation into larger molecular frameworks has been explored to create novel therapeutic agents with enhanced efficacy against specific targets. For example, derivatives of pyridazinone structures have shown promise as potent inhibitors in biochemical assays .

Case Studies and Research Findings

Synthetic Pathways

The compound can be synthesized through various methodologies that involve the coupling of azetidine derivatives with pyridazinones. These synthetic strategies allow for the introduction of different substituents to optimize biological activity.

Example Synthetic Route:

- Starting Materials : 4,5-dichloro-2-methylpyridazin-3(2H)-one and tert-butyl 3-aminoazetidine-1-carboxylate.

- Reaction Conditions : Conducted under controlled temperature and pressure to facilitate optimal yield.

- Final Product : The desired compound is isolated and characterized using NMR and mass spectrometry.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyridazinone Derivatives

Key Observations :

- Azetidine vs. Phenyl Groups: The 3-aminoazetidine-carbamoyl group in the target compound introduces enhanced polarity compared to the hydrophobic phenyl group in 6-phenyl-pyridazin-3(2H)-one, likely improving solubility in aqueous media .

- Triazine vs. Thiazepine Substitutions : Triazine-containing derivatives (e.g., ) exhibit strong antimicrobial activity, while thiazepine-fused analogs (e.g., ) show broader-spectrum antibacterial effects. The azetidine-carbamoyl group’s smaller size may favor CNS permeability compared to bulkier substituents.

Key Observations :

- The target compound’s synthesis likely involves carbamoylation of the pyridazinone core with 3-aminoazetidine, a strategy distinct from the ultrasound-assisted methods used for triazine derivatives .

- Green chemistry approaches (e.g., ultrasound) are increasingly favored for scalability and sustainability .

Table 3: Pharmacological Profiles of Selected Pyridazinones

Key Observations :

- Anti-inflammatory pyridazinones (e.g., ) exhibit efficacy close to diclofenac but with reduced gastrointestinal toxicity. The azetidine group’s basicity may further modulate ulcerogenic risks.

- Thiazepine-fused derivatives demonstrate potent antimicrobial activity, suggesting that bulky substituents enhance target binding .

Solubility and Physicochemical Properties

- 6-Phenyl-pyridazin-3(2H)-one: Poor solubility in water (0.12 mg/mL in ethanol) due to hydrophobic phenyl group .

- Target Compound : Predicted higher solubility due to the polar azetidine-carbamoyl group, though experimental data are lacking.

Preparation Methods

Synthetic Strategy Overview

The preparation of 6-(3-aminoazetidine-1-carbonyl)pyridazin-3(2H)-one generally involves two key components:

- The pyridazin-3(2H)-one scaffold, often functionalized at the 6-position.

- The 3-aminoazetidine moiety, which is introduced via amide bond formation or carbonyl coupling.

The synthetic approach typically includes the following steps:

- Synthesis or procurement of 3-aminoazetidine derivatives.

- Functionalization of pyridazin-3(2H)-one at the 6-position with a suitable leaving group or activated carbonyl.

- Coupling of the azetidine amino group with the pyridazinone derivative to form the carbonyl linkage.

Preparation of the Pyridazin-3(2H)-one Core

According to patent literature, pyridazine derivatives such as 3-amino-6-substituted pyridazines can be synthesized by nucleophilic substitution reactions on halogenated pyridazines. For example, 3-amino-6-chloropyridazine can be reacted with alkali metal alkoxides or aryloxides to introduce various substituents at the 6-position under controlled temperature (50–200 °C) and time (2–100 hours) conditions in an alcohol solvent matching the substituent chain length.

Purification involves dissolving the crude product in organic solvents followed by treatment with activated charcoal and recrystallization using mixtures such as petroleum ether and chloroform or diethyl ether to obtain pure crystalline pyridazinone derivatives.

Synthesis of 3-Aminoazetidine Derivatives

The azetidine moiety, specifically 3-aminoazetidine, is often prepared via functionalization of azetidin-3-one or related intermediates. A recent synthetic route involves the Horner–Wadsworth–Emmons reaction starting from azetidin-3-one to yield azetidin-3-ylidene acetates, which are then subjected to aza-Michael addition with amines or heterocycles to introduce amino groups at the 3-position.

This methodology ensures high yields (~62%) and structural diversity, confirmed by advanced NMR techniques (1H, 13C, 15N) and HRMS, ensuring the correct azetidine functionality for subsequent coupling.

Coupling to Form 6-(3-aminoazetidine-1-carbonyl)pyridazin-3(2H)-one

The critical step in the preparation of 6-(3-aminoazetidine-1-carbonyl)pyridazin-3(2H)-one is the formation of the amide bond between the amino group of 3-aminoazetidine and the carbonyl function at the 6-position of the pyridazinone.

Based on analogous preparation methods for 3-amino-6-substituted pyridazines, the coupling can be achieved by reacting 3-amino-6-chloropyridazine or its derivatives with amine-containing azetidine under conditions that favor nucleophilic substitution or amide bond formation. The reaction is typically carried out in polar aprotic solvents or alcohols, with temperature control to optimize yield (50–150 °C) and reaction times ranging from several hours to days.

Purification involves recrystallization and charcoal treatment to remove colored impurities, followed by filtration and drying to isolate the pure amide product.

Summary of Preparation Methods in Tabular Form

Research Findings and Analytical Data

- The use of alcohol solvents matching the alkoxy substituent in pyridazine synthesis ensures selective substitution and high yields.

- Advanced NMR techniques (1H, 13C, 15N) are essential for confirming the structure of azetidine derivatives, especially the position of amino substitution.

- Purification steps involving activated charcoal and recrystallization are critical to obtain a colorless, crystalline final product suitable for further applications.

- The coupling reaction benefits from the use of tertiary amines or heterocyclic amines as solvents to facilitate amide bond formation and improve product stability.

Q & A

Q. What are the key considerations in designing a synthetic route for 6-(3-aminoazetidine-1-carbonyl)pyridazin-3(2H)-one?

- Methodological Answer: The synthesis typically involves multi-step pathways:

- Step 1: Prepare the azetidine precursor (3-aminoazetidine), ensuring protection of the amine group to prevent unwanted side reactions during coupling.

- Step 2: Synthesize the pyridazin-3(2H)-one core via cyclization of dihydropyridazine derivatives or condensation of diketones with hydrazines.

- Step 3: Couple the azetidine moiety to the pyridazinone via a carbonyl linkage using reagents like EDCI/HOBt or DCC for amide bond formation.

- Optimization: Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly impact yield. For example, DMF or THF at 0–25°C may minimize side reactions .

Q. How can researchers characterize the molecular structure and confirm purity of this compound?

- Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm connectivity of the azetidine and pyridazinone rings.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula.

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% recommended for biological assays).

- X-ray Crystallography: For absolute stereochemical confirmation if chiral centers are present .

Q. What are common challenges in achieving high yield during synthesis, and how can they be addressed?

- Methodological Answer: Key challenges include:

- By-product formation: Optimize stoichiometry (e.g., 1.2:1 molar ratio of azetidine to pyridazinone) and use scavengers like molecular sieves.

- Instability of intermediates: Conduct reactions under inert atmospheres (N/Ar) and at controlled temperatures.

- Low coupling efficiency: Screen coupling agents (e.g., EDCI vs. DCC) and activate carboxyl groups pre-reaction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the compound’s bioactivity?

- Methodological Answer:

- Functional Group Modifications: Synthesize analogs with variations in the azetidine (e.g., methyl substitution) or pyridazinone (e.g., halogenation) and test in target-specific assays (e.g., kinase inhibition).

- Computational Modeling: Perform molecular docking to predict binding affinities to proteins like kinases or GPCRs.

- In Vitro Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions with biological targets .

Q. How can researchers resolve contradictions in reported biological data across studies?

- Methodological Answer:

- Standardize Assay Conditions: Ensure consistent cell lines, buffer pH, and incubation times.

- Control for Solubility: Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.

- Reproducibility Checks: Collaborate with independent labs to validate findings.

- Meta-Analysis: Statistically aggregate data from multiple studies to identify trends .

Q. What strategies improve bioavailability and pharmacokinetic properties of this compound?

- Methodological Answer:

- Prodrug Design: Introduce ester or phosphate groups to enhance solubility.

- Formulation Optimization: Use nanoemulsions or liposomal encapsulation to improve absorption.

- ADMET Profiling: Conduct in vitro assays (e.g., Caco-2 permeability, microsomal stability) to guide structural refinements .

Q. How can computational methods predict environmental or metabolic degradation pathways?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies to identify labile sites (e.g., amide bonds).

- Molecular Dynamics (MD): Simulate interactions with metabolic enzymes (e.g., cytochrome P450).

- Software Tools: Use EPI Suite or TEST to estimate biodegradation half-lives and ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.